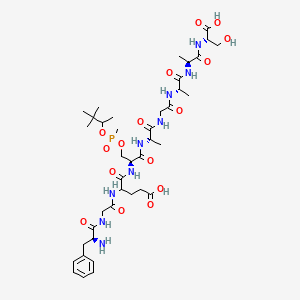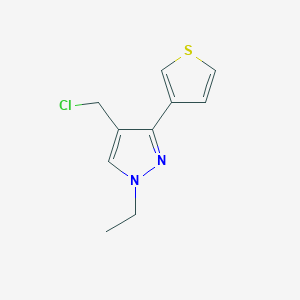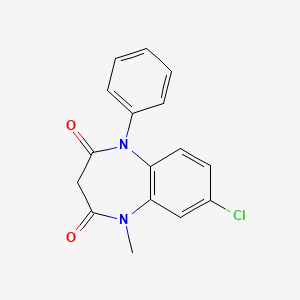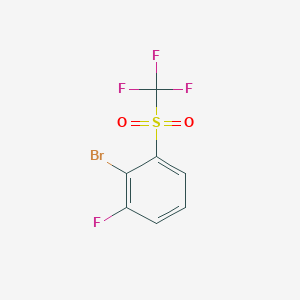
2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene. The process includes bromination, sulfonylation, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethylsulfonyl enhances its reactivity towards electrophiles and nucleophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, facilitating the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)sulfonyl benzene
- 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
Uniqueness: 2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and trifluoromethylsulfonyl groups on the benzene ring makes it a versatile compound for various synthetic applications and research purposes .
Properties
Molecular Formula |
C7H3BrF4O2S |
|---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-6-4(9)2-1-3-5(6)15(13,14)7(10,11)12/h1-3H |
InChI Key |
YUSLKELZFRSSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
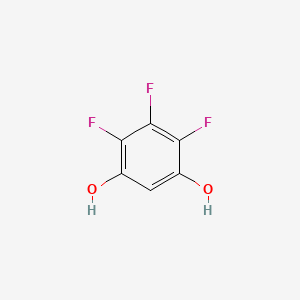
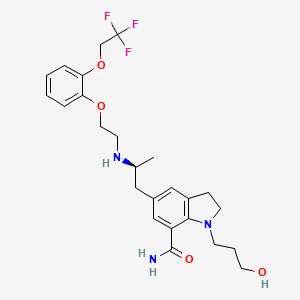
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
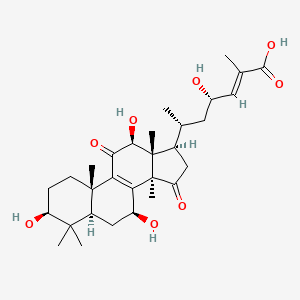
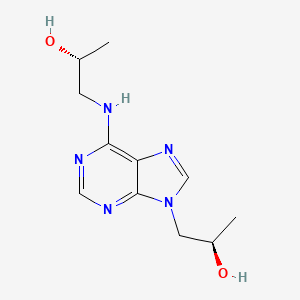
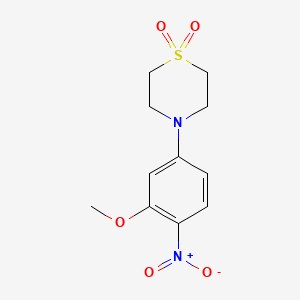

![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

